molecular formula C6H12Cl2N2S B2756290 2-Propylthiazol-5-amine dihydrochloride CAS No. 2219371-68-1

2-Propylthiazol-5-amine dihydrochloride

Cat. No.: B2756290
CAS No.: 2219371-68-1
M. Wt: 215.14
InChI Key: KNXFFXXHZUAZEL-UHFFFAOYSA-N
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Description

2-Propylthiazol-5-amine dihydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a propyl group at the 2-position and an amine group at the 5-position, with two hydrochloride molecules associated with it. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthiazol-5-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-1-propylthiazole with ammonia or an amine source in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Propylthiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propylthiazol-5-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propylthiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylthiazol-5-amine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its propyl and amine groups at specific positions may enhance its interaction with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-propyl-1,3-thiazol-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-2-3-6-8-4-5(7)9-6;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFFXXHZUAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-68-1
Record name 2-propyl-1,3-thiazol-5-amine dihydrochloride
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